1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 5-bromopicolinoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromopicolinic acid with pyrrolidine-3-carboxylic acid under specific conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom in the 5-bromopicolinoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler analog without the 5-bromopicolinoyl group.
5-Bromopicolinic acid: Lacks the pyrrolidine ring but contains the bromopicolinoyl moiety.
Proline derivatives: Compounds like proline and its derivatives share the pyrrolidine ring structure.
Uniqueness
1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the 5-bromopicolinoyl group and the pyrrolidine-3-carboxylic acid structure. This unique combination imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C11H11BrN2O3 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
1-(5-bromopyridine-2-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-1-2-9(13-5-8)10(15)14-4-3-7(6-14)11(16)17/h1-2,5,7H,3-4,6H2,(H,16,17) |
InChI Key |
PBAGAOHFMFIQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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